![molecular formula C19H24N2 B3042693 Imipramine-d3 CAS No. 65100-48-3](/img/structure/B3042693.png)
Imipramine-d3
Overview
Description
Imipramine-d3 is the labelled analogue of Imipramine hydrochloride . It is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also an isotope labelled compound of Imipramine .
Synthesis Analysis
A study on the electrochemical synthesis of a fluorescent dye from imipramine oxidation has been conducted . The oxidation of imipramine leads to the formation of a unique dimer of imipramine (DIMP). The first step in the oxidation of imipramine is the cleavage of the alkyl group .
Molecular Structure Analysis
Imipramine has a molecular formula of C19H24N2 . Its average mass is 280.407 Da and its monoisotopic mass is 280.193939 Da .
Chemical Reactions Analysis
Imipramine undergoes electrochemical oxidation, leading to the formation of a unique dimer of imipramine (DIMP). The first step in the oxidation of imipramine is the cleavage of the alkyl group .
Physical And Chemical Properties Analysis
Imipramine-d3 hydrochloride has a molecular weight of 319.89 . Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .
Scientific Research Applications
1. Impact on Adipogenic Differentiation
Imipramine has shown inhibitory effects on adipogenic differentiation in both 3T3-L1 preadipocytes and mouse marrow stromal cells (MSCs). This inhibition is accompanied by down-regulation of the early adipogenic transcription factor, peroxisome proliferator-activated receptor γ2 (PPARγ2). These findings suggest potential clinical implications for imipramine in influencing adipocyte formation (Li et al., 2012).
2. Role in Dopamine Receptor Function
Imipramine's antidepressant effect has been linked to the function of D1 dopamine receptors. Studies indicate that its antidepressant efficacy is mediated by these receptors, suggesting a significant role in modulating dopaminergic transmission (Gambarana et al., 1995).
3. Influence on Potassium Current Activation in Cardiac Cells
Imipramine has been observed to inhibit rapidly activating and delay the activation of slowly activating potassium currents in guinea pig ventricular myocytes. This suggests that imipramine preferentially affects rapidly activating potassium channels, providing insights into its antiarrhythmic effects (Valenzuela et al., 1994).
4. Antidepressant and Anxiolytic Effects
Cariprazine, a drug tested for its antianhedonic-like effects, demonstrated potent antidepressant-like effects comparable with imipramine. This suggests that imipramine's antidepressant-like activity is mediated by dopamine D3 receptors, also indicating anxiolytic-like activity (Durić et al., 2017).
5. Combined Treatment with Amantadine
Joint administration of imipramine with amantadine, an NMDA receptor antagonist, showed enhanced antidepressant effects in behavioral studies. This combination was found to induce up-regulation of dopamine D2 and D3 receptors in the rat brain (Rogóż et al., 2003).
6. Alteration of Gene Expression in Rat Brain
Long-term imipramine administration altered the expression of genes related to corticotropin-releasing hormone, tyrosine hydroxylase, and mineralocorticoid receptor in rat brain, which may be relevant to its therapeutic efficacy in depression (Brady et al., 1991).
7. Enhancement by Thyroid Hormone
Imipramine's antidepressant effect was enhanced by the administration of thyroid hormone, suggesting a synergistic effect between imipramine and L-triiodothyronine (T3) in treating depression (Prange et al., 1969).
8. Role of CYP3A in N-demethylation
Imipramine's N-demethylation is significantly influenced by CYP3A, an important factor in its pharmacokinetics, as evidenced by the effects of troleandomycin, a CYP3A inhibitor, on imipramine metabolism (Wang et al., 2003).
9. Antimetastatic Effects in Cancer Research
Imipramine has shown potential antimetastatic and anti-invasive effects in metastatic castration-resistant prostate cancer PC-3 cells, affecting the AKT-mediated NF-κB signaling pathway. This suggests a possible role in cancer treatment (Lim et al., 2020).
Safety And Hazards
Imipramine has a wide variety of side effects, which include dryness of the mouth, blurred vision, constipation, difficulty in passing urine, and cardiovascular abnormalities . Overdose of the medication can result in death .
Relevant Papers
Several papers have been published on Imipramine-d3. For instance, a study on the effect of single-dose imipramine on chronic low-back and experimental pain was conducted . Another paper discusses the indications, contraindications, activity, adverse events, and other key elements of imipramine therapy in the clinical setting .
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imipramine-d3 | |
CAS RN |
65100-48-3 | |
Record name | Imipramine-D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIPRAMINE-D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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